molecular formula C23H25N B13648899 5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B13648899
M. Wt: 315.5 g/mol
InChI Key: VJIJVJDHBTZTKB-UHFFFAOYSA-N
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Description

5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a methylphenyl group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where tert-butyl groups are introduced to the biphenyl structure . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of tert-butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-methylphenyl)-2-phenylaniline

InChI

InChI=1S/C23H25N/c1-17-10-13-20(14-11-17)24-22-15-12-19(23(2,3)4)16-21(22)18-8-6-5-7-9-18/h5-16,24H,1-4H3

InChI Key

VJIJVJDHBTZTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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